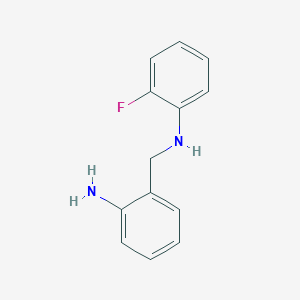

N-(2-aminobenzyl)-2-fluoroaniline

Description

Properties

Molecular Formula |

C13H13FN2 |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

2-[(2-fluoroanilino)methyl]aniline |

InChI |

InChI=1S/C13H13FN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1-8,16H,9,15H2 |

InChI Key |

QHZLMFXWFRDPTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of N-(2-aminobenzyl)-2-fluoroaniline and related compounds, focusing on substituent variations, synthesis routes, and applications.

Key Differences :

- EW-7197 requires complex heterocyclic frameworks, whereas N-(3,5-Dichlorobenzyl)-2-fluoroaniline involves straightforward halogenation.

- The quinolone derivative () uses THF and prolonged reflux (48 hours), contrasting with the rapid synthesis of thiol-containing analogues .

Toxicity and Stability

- 2-Fluoroaniline and its derivatives (e.g., 4-fluoroaniline ) are metabolized to ortho-hydroxy derivatives in rats, which correlate with methaemoglobinemia toxicity .

Preparation Methods

Selective Reduction of Nitro Intermediates

A critical step involves the selective reduction of nitro groups while preserving the fluorine substituent. Patent EP0127079A1 demonstrates the use of iron powder in acetic acid to reduce 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline with 70% yield. Adapting this methodology, 2-nitro-N-(2-nitrobenzyl)-fluoroaniline could undergo selective reduction using iron (2.5–4 mol) in acetic acid at 60–100°C for 10–120 minutes. Subsequent purification via silica gel chromatography or recrystallization would yield the target compound.

Halogen Exchange Reactions

US3900519A highlights the substitution of para-halo groups in nitrobenzenes using anhydrous hydrogen fluoride (HF) and deoxygenating agents like phosphorus. While this patent focuses on para-fluoroanilines, the methodology can be extrapolated to ortho-substituted systems. Reacting 2-chloro-nitrobenzene with 2-aminobenzylamine in HF at 100–200°C under autogenous pressure (100–1,500 psia) could replace chlorine with fluorine while reducing the nitro group.

Reductive Amination of 2-Fluorobenzaldehyde

Reductive amination offers a two-step pathway to this compound, combining carbonyl condensation with subsequent reduction.

Condensation with 2-Aminobenzylamine

2-Fluorobenzaldehyde reacts with 2-aminobenzylamine in methanol or ethanol at 25–50°C, forming an imine intermediate. Catalytic acetic acid (0.1–1 mol) accelerates Schiff base formation, achieving >85% conversion within 2–4 hours.

Catalytic Hydrogenation

The imine intermediate is reduced using hydrogen gas (1–3 atm) over palladium on carbon (Pd/C, 5–10 wt%) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Pd/C-mediated hydrogenation at 25–40°C typically delivers yields exceeding 90%, while NaBH₄ reductions require stoichiometric amounts and achieve 70–80% efficiency.

Buchwald-Hartwig Amination of 2-Fluoroaryl Halides

Transition-metal-catalyzed cross-coupling enables direct C–N bond formation between 2-fluoroaryl halides and 2-aminobenzylamine.

Palladium-Catalyzed Coupling

Employing Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) as a ligand system, 2-bromofluorobenzene couples with 2-aminobenzylamine in toluene at 100–110°C. Potassium tert-butoxide (KOtBu) as a base facilitates deprotonation, achieving 75–85% isolated yield after 12–18 hours. Side products, such as diarylamines, are minimized by maintaining a 1:1.2 substrate-to-amine ratio.

Nickel-Catalyzed Alternatives

Nickel(II) acetylacetonate (Ni(acac)₂, 5 mol%) with 1,10-phenanthroline reduces costs for large-scale synthesis. Reactions in dimethylformamide (DMF) at 80–90°C yield 65–70% product, albeit with longer reaction times (24–36 hours).

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated couplings provide a cost-effective route under milder conditions.

Optimized Reaction Parameters

A mixture of 2-iodofluorobenzene, 2-aminobenzylamine, copper iodide (CuI, 10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand, 20 mol%) in dimethyl sulfoxide (DMSO) at 90–100°C produces this compound in 60–70% yield. Elevated temperatures (>110°C) risk debenzylation, necessitating precise temperature control.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Challenges and Optimization Strategies

Q & A

Q. How does the protonation state of this compound influence its interaction with biological membranes or enzyme active sites?

- Methodological Answer : Perform pH-dependent solubility studies and pK determination (via potentiometric titration or UV-Vis spectroscopy). Use molecular dynamics simulations (e.g., GROMACS) to model protonated vs. deprotonated forms interacting with lipid bilayers or enzyme pockets. Experimental validation via surface plasmon resonance (SPR) can quantify binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.